ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles that have been widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Chlorine Atom: Chlorination of the chromenone moiety can be achieved using thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction between the chlorinated chromenone and piperazine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenone derivatives. Substitution reactions can result in a wide range of substituted coumarin derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other coumarin derivatives and complex organic molecules.
Biology: It has shown potential as a fluorescent probe for studying biological processes and as a ligand for binding studies.
Medicine: The compound exhibits promising pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can be compared with other coumarin derivatives and piperazine-containing compounds:
Coumarin Derivatives: Similar compounds include 4-hydroxycoumarin, warfarin, and dicoumarol. These compounds share the chromenone moiety but differ in their substituents and biological activities.
Piperazine-Containing Compounds: Examples include piperazine, ciprofloxacin, and sildenafil. These compounds contain the piperazine ring but differ in their overall structure and pharmacological properties.
The uniqueness of this compound lies in its combination of the chromenone and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-2-23-17(22)20-7-5-19(6-8-20)11-12-9-16(21)24-15-4-3-13(18)10-14(12)15/h3-4,9-10H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSKKTWEXGWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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